4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a morpholine group and a 3-methylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the Hantzsch pyrimidine synthesis , which involves the condensation of β-ketoesters with amidines in the presence of a suitable catalyst. The reaction conditions usually require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of an atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid has shown potential as a bioactive molecule. It can interact with biological targets such as enzymes and receptors, making it useful in the study of biological processes and the development of new drugs.
Medicine
In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects, which could make it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties may also make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid include:
4-(3-Methylphenyl)-2-pyrimidinamine: : A related pyrimidine derivative without the morpholine group.
2-Morpholin-4-ylpyrimidine-5-carboxylic acid: : A pyrimidine derivative without the 3-methylphenyl group.
3-Methylphenyl pyrimidine derivatives: : Other pyrimidine derivatives with different substituents on the phenyl ring.
Uniqueness
What sets This compound apart from these similar compounds is the combination of the morpholine group and the 3-methylphenyl group, which provides unique chemical and biological properties
Properties
IUPAC Name |
4-(3-methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-2-4-12(9-11)14-13(15(20)21)10-17-16(18-14)19-5-7-22-8-6-19/h2-4,9-10H,5-8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOIEVSXDRFMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.